molecular formula C15H20N2 B15067083 3-(2-(Piperidin-2-YL)ethyl)-1H-indole CAS No. 92647-73-9

3-(2-(Piperidin-2-YL)ethyl)-1H-indole

Cat. No.: B15067083
CAS No.: 92647-73-9
M. Wt: 228.33 g/mol
InChI Key: INESWDCREILNOK-UHFFFAOYSA-N
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Description

The Indole (B1671886) Moiety as a Privileged Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.net The indole framework's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological targets with high affinity. nih.gov

The amino acid tryptophan, a fundamental building block of proteins, features an indole ring, underscoring its biocompatibility and importance in biological systems. mdpi.com This natural precedent has inspired the development of a multitude of indole-containing drugs. Notable examples include the anti-inflammatory drug indomethacin (B1671933), the anti-migraine agent sumatriptan, and the anti-cancer alkaloids vincristine (B1662923) and vinblastine. nih.gov The versatility of the indole scaffold is further demonstrated by its presence in compounds targeting a wide array of conditions, including cancer, microbial and viral infections, inflammation, and neurological disorders. researchgate.net

The following table provides a glimpse into the diverse applications of indole-containing compounds in medicine:

Compound Class Example Therapeutic Application
Anti-inflammatoryIndomethacinNonsteroidal anti-inflammatory drug (NSAID)
Anti-migraineSumatriptanSerotonin (B10506) (5-HT1B/1D) receptor agonist
Anti-cancerVincristineVinca alkaloid, mitotic inhibitor
AntihypertensiveReserpineAdrenergic blocking agent
AntidepressantAmedalinSelective serotonin reuptake inhibitor (SSRI)

The Piperidine (B6355638) Ring as a Crucial Structural Motif in Bioactive Molecules

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. openmedicinalchemistryjournal.com Its prevalence in both natural alkaloids and synthetic pharmaceuticals highlights its importance as a key structural motif for achieving desired biological effects. nih.gov The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows for precise spatial orientation of substituents, which is often critical for optimal interaction with biological targets. openmedicinalchemistryjournal.com

Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling it to participate in ionic interactions with acidic residues in proteins. This feature can significantly contribute to the binding affinity and selectivity of a drug molecule. The piperidine scaffold is a key component in a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines. nih.gov

The table below showcases some prominent examples of drugs that incorporate the piperidine motif:

Drug Therapeutic Class Mechanism of Action
MorphineOpioid AnalgesicMu-opioid receptor agonist
HaloperidolAntipsychoticDopamine (B1211576) D2 receptor antagonist
FexofenadineAntihistamineHistamine H1 receptor antagonist
DonepezilAlzheimer's Disease TreatmentAcetylcholinesterase inhibitor
Ritalin (Methylphenidate)ADHD TreatmentNorepinephrine and dopamine reuptake inhibitor

Synergistic Potential of Indole-Piperidine Hybrid Architectures in Drug Discovery

The combination of the indole and piperidine moieties into a single molecular entity holds significant promise for the development of novel therapeutic agents. The indole group can serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets, while the piperidine ring can provide a robust scaffold for orienting substituents and introducing a basic center for enhanced binding or improved pharmacokinetic properties. nih.gov

Research into indole-piperidine hybrids has revealed a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. For instance, certain indole-piperidine hybrids have been shown to exhibit potent cytotoxicity against various cancer cell lines. nih.gov The specific linkage and substitution patterns on both the indole and piperidine rings are crucial in determining the biological activity and selectivity of these hybrid molecules.

While extensive research has been conducted on indole-piperidine hybrids where the linkage is at the piperidine nitrogen (position 1), there is a notable scarcity of publicly available scientific literature specifically detailing the synthesis and biological evaluation of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole . This particular isomer, with the ethyl linker at the 2-position of the piperidine ring, represents a structurally distinct class of indole-piperidine hybrids. The different spatial arrangement of the piperidine nitrogen relative to the indole core in this 2-substituted isomer could lead to unique pharmacological profiles compared to its more extensively studied 1-substituted counterparts. The lack of specific research findings for this compound underscores a potential area for future investigation in the quest for novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92647-73-9

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(2-piperidin-2-ylethyl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-2,6-7,11,13,16-17H,3-5,8-10H2

InChI Key

INESWDCREILNOK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Indole Piperidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole in solution. A combination of one- and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the compound's connectivity and spatial arrangement.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR provides fundamental information about the chemical environment of the individual nuclei within the molecule.

¹H NMR: The proton NMR spectrum reveals distinct signals for the indole (B1671886) ring, the piperidine (B6355638) ring, and the ethyl bridge. The indole moiety is expected to show signals in the aromatic region (δ 7.0-8.0 ppm), including a characteristic singlet for the H2 proton and a broad singlet for the N-H proton. The protons of the ethyl linker and the piperidine ring would appear in the aliphatic region (δ 1.5-3.5 ppm).

¹³C NMR: The carbon NMR spectrum complements the proton data. The indole ring carbons would resonate in the aromatic region (δ 110-140 ppm), while the aliphatic carbons of the ethyl chain and piperidine ring would appear upfield (δ 20-60 ppm). nih.gov The specific chemical shifts provide evidence for the substitution pattern. rsc.org

¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR can directly probe the two nitrogen environments. The indole nitrogen would have a chemical shift characteristic of a pyrrole-type nitrogen, while the piperidine nitrogen would show a signal typical for a secondary amine, allowing for direct characterization of the heterocyclic cores. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ ppm) for this compound Predicted values are based on data from analogous indole and piperidine structures. nih.govwikipedia.orgrsc.org

Two-Dimensional (2D) NMR Correlation Experiments (COSY, HSQC, HMBC, NOESY, ROESY)

2D NMR experiments are indispensable for assembling the molecular puzzle, confirming the connections between atoms that are suggested by 1D data. mendeley.comnih.gov

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, establishing connectivity within individual spin systems. It would show correlations between adjacent protons in the indole aromatic ring, within the piperidine ring, and along the ethyl bridge. Crucially, it would confirm the link between the ethyl group and the piperidine ring at the C2 position. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of carbon signals based on their known proton assignments. acs.org

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This information is used to determine the three-dimensional structure and preferred conformation of the molecule, such as the spatial relationship between the indole and piperidine moieties.

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis and Molecular Size

DOSY is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion rates. manchester.ac.uk For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming that they all belong to a single molecular entity. This technique is also valuable for assessing sample purity and studying potential molecular aggregation in solution. nih.gov

Hyperpolarization Techniques (DNP, PHIP) for Signal Enhancement in Complex Systems

In cases of low sample concentration or for enhancing the signals of insensitive nuclei like ¹³C and ¹⁵N, hyperpolarization techniques can be employed. rsc.org

DNP (Dynamic Nuclear Polarization): DNP enhances NMR signals by transferring polarization from unpaired electrons to nuclei.

PHIP (Parahydrogen Induced Polarization): PHIP utilizes the spin order of parahydrogen to dramatically increase signal intensities. A variant, Signal Amplification by Reversible Exchange (SABRE), is particularly effective for N-heterocyclic compounds. nih.govchemrxiv.org Applying SABRE could lead to significant enhancement of both proton and nitrogen signals in the piperidine and indole rings, facilitating rapid data acquisition and enabling studies that would otherwise be impossible. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. montclair.edu

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the key functional groups. A sharp band around 3400 cm⁻¹ would correspond to the indole N-H stretch, while another broader band in a similar region would indicate the piperidine N-H stretch. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, with aliphatic C-H stretches from the ethyl and piperidine groups appearing just below 3000 cm⁻¹. Bending vibrations and aromatic ring stretches would be visible in the fingerprint region (1600-600 cm⁻¹). nih.gov

Raman Spectrometry: Raman spectroscopy provides complementary information. The indole ring typically shows strong Raman scattering peaks, making it a useful probe for the aromatic portion of the molecule. montclair.edu

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on typical frequencies for indole and piperidine functional groups. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. researchgate.net Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured, which allows for the confirmation of its elemental formula (C₁₅H₂₀N₂).

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule will fragment in a predictable manner. nih.gov The most likely fragmentation pathways would involve:

Cleavage of the C-C bond between the ethyl group and the indole ring: This would lead to the formation of a stable indolyl-methyl cation (m/z 130), a very common fragment for 3-substituted indoles.

Cleavage of the bond between the ethyl group and the piperidine ring.

Fragmentation of the piperidine ring: This can occur via loss of small neutral molecules or through characteristic ring-opening mechanisms. The specific fragmentation provides strong evidence for the structure of the aliphatic portion of the molecule. scirp.org

Table 3: Mentioned Compounds

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and separation of indole-piperidine compounds, including this compound. universiteitleiden.nl The inherent versatility of HPLC allows for the fine-tuning of separation parameters to achieve high resolution and accurate quantification of the target compound and any related impurities or isomers. nih.gov The selection of the stationary phase, mobile phase composition, and detector is critical for developing a robust and reliable analytical method. universiteitleiden.nlrjpharmacognosy.ir

Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of indole alkaloids due to their moderate polarity. universiteitleiden.nlresearchgate.net In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For indole-piperidine structures, C18 and C8 bonded silica (B1680970) are frequent choices for the stationary phase, offering excellent separation efficiency. universiteitleiden.nl

The composition of the mobile phase is a crucial variable that is optimized to achieve the desired separation. A typical mobile phase for the analysis of indole alkaloids consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. rjpharmacognosy.ir The use of buffers helps to control the pH of the mobile phase, which is important for maintaining the consistent ionization state of the basic piperidine nitrogen and the weakly acidic indole nitrogen, thereby ensuring reproducible retention times. Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is often utilized to separate compounds with a wide range of polarities. scispace.com The addition of ion-pairing reagents to the mobile phase can also be employed to improve the peak shape and retention of basic compounds like this compound. nih.govresearchgate.net

Ultraviolet (UV) detection is widely used for the analysis of indole-piperidine compounds, as the indole ring possesses a strong chromophore that absorbs UV light. universiteitleiden.nl A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. rjpharmacognosy.ir For more complex mixtures or when higher sensitivity and specificity are required, HPLC can be coupled with mass spectrometry (HPLC-MS). universiteitleiden.nlnih.gov

The following interactive data table outlines a typical set of HPLC parameters that could be employed for the purity assessment of this compound, based on established methods for similar indole alkaloids.

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Initial: 95% A, 5% B; Ramp to 50% A, 50% B over 20 minutes; Hold for 5 minutes; Return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm (UV)
Injection Volume 10 µL

Detailed research findings from the application of such HPLC methods enable the precise determination of the purity of a given sample of this compound. The chromatogram would ideally show a major peak corresponding to the target compound, with any impurities appearing as separate, smaller peaks. The relative peak area of the main compound is used to calculate its purity. Furthermore, HPLC is instrumental in separating stereoisomers, which is particularly relevant for chiral molecules like this compound. Chiral stationary phases or the use of chiral derivatizing agents can be employed to resolve enantiomers and diastereomers.

The following interactive table presents hypothetical research findings from an HPLC analysis for the purity assessment of a synthesized batch of this compound.

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound 15.899.299.2%
Impurity A 12.30.5-
Impurity B 18.10.3-

Structure Activity Relationship Sar Investigations of 3 2 Piperidin 2 Yl Ethyl 1h Indole Analogues

Modulation of Biological Activity through Indole (B1671886) Ring Substitution Patterns

The substitution pattern on the indole ring of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole analogues is a critical determinant of their biological activity and receptor selectivity. Research has shown that both the position and the nature of the substituents can significantly alter the pharmacological properties of these compounds.

The position of the substituent on the indole nucleus can dictate the intrinsic activity and selectivity of the compound. For instance, in a series of N-piperidinyl indoles, it was discovered that 2-substituted indoles generally exhibit higher binding affinity for the mu-opioid receptor (MOP) compared to their 3-substituted counterparts. nih.gov Furthermore, 2-substitution tended to result in full agonists at the nociceptin (B549756) opioid peptide (NOP) receptor, whereas 3-substitution yielded partial agonists. nih.gov This highlights a fundamental principle of SAR in this class of compounds: the point of attachment to the indole core can profoundly influence the downstream biological response.

Specific substitutions at various positions on the indole ring have been shown to fine-tune the activity of these analogues. For example, in a series of 2-phenyl-3-piperidylindoles, blocking metabolic oxidation at the 6-position of the indole ring with a fluorine atom resulted in a highly potent human 5-HT(2A) receptor antagonist. researchgate.net This modification led to a compound with a binding affinity of 0.06 nM, demonstrating the significant impact of strategic substitution. researchgate.net In another study focusing on 3-substituted 1H-indole-2-carboxylic acid derivatives as cysteinyl leukotriene 1 (CysLT1) receptor antagonists, it was found that substitution at the 7-position of the indole ring was the most favorable for activity. nih.gov Conversely, substitution at the 4-position was the least favorable. nih.gov

The nature of the substituent is also a key factor. In the aforementioned study on CysLT1 antagonists, derivatives with a methoxy (B1213986) group at the 7-position exhibited high potency. nih.gov The electronic and steric properties of the substituent can influence binding affinity and interaction with the target receptor.

Table 1: Effect of Indole Ring Substitution on Biological Activity

Compound SeriesSubstitution PositionSubstituentTarget ReceptorObserved EffectReference
N-piperidinyl indoles2- vs. 3-position-NOP, MOP2-substitution leads to higher MOP affinity and NOP full agonism. nih.gov
2-phenyl-3-piperidylindoles6-positionFluorineh5-HT(2A)Increased potency (Ki = 0.06 nM). researchgate.net
3-substituted 1H-indole-2-carboxylic acids7-positionMethoxyCysLT1Most favorable for antagonist activity. nih.gov
4-position-Least favorable for antagonist activity.

Influence of Piperidine (B6355638) Ring Substitutions and Stereochemistry on Pharmacological Profiles

Modifications to the piperidine ring, including substitutions and stereochemistry, play a pivotal role in shaping the pharmacological profiles of this compound analogues. These changes can affect binding affinity, selectivity, and pharmacokinetic properties.

Substitutions on the piperidine ring can significantly impact biological activity. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives, N-methylpiperidines displayed high affinity for the σ1 receptor, whereas compounds with a proton, a tosyl group, or an ethyl group at the nitrogen atom of the piperidine ring had considerably lower affinity. nih.gov This suggests that the nature of the N-substituent is a key determinant of σ1 receptor binding. nih.gov In another study on 2-phenyl-3-piperidylindoles, it was found that further substitution on the piperidine ring was not necessary to achieve high affinity for the h5-HT(2A) receptor. researchgate.net However, the introduction of a fluorine atom at the 4-position of the piperidine ring led to improved oral bioavailability by reducing the pKa of the basic nitrogen. researchgate.net

The stereochemistry of the piperidine ring is another critical factor. The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been reported, allowing for the investigation of the stereochemical requirements for biological activity. nih.gov The spatial arrangement of substituents on the piperidine ring can influence the molecule's ability to fit into the binding pocket of a receptor, thereby affecting its affinity and efficacy. For example, the development of methods for the synthesis of 2,3-cis-disubstituted piperidines highlights the importance of controlling the relative stereochemistry of substituents on the piperidine ring.

Table 2: Effect of Piperidine Ring Modification on Pharmacological Properties

Compound SeriesModificationObserved EffectReference
4-(2-aminoethyl)piperidinesN-methyl substitutionHigh σ1 receptor affinity. nih.gov
N-H, N-tosyl, N-ethyl substitutionLower σ1 receptor affinity.
2-phenyl-3-piperidylindoles4-fluoro substitutionImproved oral bioavailability. researchgate.net
3-(piperidin-3-yl)-1H-indoles(R)- and (S)-enantiomersAllows for investigation of stereospecific binding. nih.gov

Impact of the Ethyl Linker's Length and Chemical Nature on Target Affinity

In a study of 3-substituted N-piperidinyl indoles, researchers explored linkers of varying lengths, including methyl, ethyl, and propyl groups. nih.gov While this study did not focus exclusively on the linker's impact, it underscores the common practice of modifying the linker length to optimize ligand-receptor interactions. A longer or shorter linker can alter the distance and orientation between the indole and piperidine pharmacophores, potentially leading to more favorable or unfavorable binding.

Research on related 3-(propylpiperazinyl)indoles provides further insight into the importance of the linker. In this series, the three-carbon (propyl) linker was found to be optimal for achieving high affinity and selectivity for the h5-HT1D receptor. This suggests that a specific linker length can be crucial for positioning the terminal heterocyclic ring system correctly within the receptor's binding site. Although this example involves a piperazine (B1678402) and a propyl linker, the underlying principle of an optimal linker length for a given receptor is broadly applicable.

The chemical nature of the linker, such as its rigidity or flexibility, can also be a key factor. A more rigid linker can lock the molecule into a specific conformation, which may be beneficial if that conformation is the bioactive one. Conversely, a more flexible linker allows the molecule to adopt various conformations, which could be advantageous for binding to multiple receptor subtypes or for overcoming steric hindrances in the binding pocket.

Analysis of Conformational Preferences and Their Correlation with SAR

The three-dimensional conformation of this compound analogues is a critical factor in their interaction with biological targets. The relative orientation of the indole and piperidine rings, as well as the conformation of the piperidine ring itself, can significantly impact binding affinity and efficacy.

While specific conformational analysis studies on this compound are not extensively detailed in the provided search results, principles from related heterocyclic systems can be applied. For instance, a study on 2-substituted piperazines revealed a preference for the axial conformation. This axial orientation was found to place the basic and pyridyl nitrogens in a spatial arrangement that mimics the binding of nicotine (B1678760) to the α7 nicotinic acetylcholine (B1216132) receptor. This highlights how a specific ring conformation can be crucial for biological activity.

Rational Design Principles for Enhanced Target Selectivity and Potency

The rational design of this compound analogues with enhanced target selectivity and potency relies on a deep understanding of the structure-activity relationships discussed in the preceding sections. By systematically modifying the indole ring, the piperidine ring, and the ethyl linker, medicinal chemists can fine-tune the pharmacological properties of these compounds.

One key principle is structure-guided design , which utilizes the three-dimensional structure of the target receptor to inform the design of new ligands. By understanding the specific interactions between a ligand and the amino acid residues in the receptor's binding pocket, researchers can make targeted modifications to the ligand to improve its affinity and selectivity. For example, if a particular region of the binding pocket is hydrophobic, adding a lipophilic substituent to the corresponding part of the ligand can enhance binding.

Pharmacophore modeling is another important tool. A pharmacophore is an abstract description of the molecular features that are necessary for a ligand to be recognized by a specific receptor. By identifying the key pharmacophoric elements of a series of active compounds, researchers can design new molecules that incorporate these features while having improved drug-like properties. For this compound analogues, the key pharmacophoric elements would likely include the indole nitrogen, the piperidine nitrogen, and specific aromatic or hydrophobic features.

Bioisosteric replacement is a strategy in which a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, replacing a hydrogen atom with a fluorine atom can block a site of metabolism, thereby increasing the compound's half-life, as was seen in the case of the 2-phenyl-3-piperidylindoles. researchgate.net

By applying these rational design principles, it is possible to systematically optimize the structure of this compound analogues to develop new therapeutic agents with superior efficacy and safety profiles.

Computational Chemistry and Molecular Modeling Studies of Indole Piperidine Scaffolds

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole with various biological targets.

Studies on related indole-piperidine derivatives have demonstrated their potential to bind to a variety of receptors. For instance, docking simulations of novel indole (B1671886) derivatives have been performed to predict their binding modes within the active sites of enzymes like the serotonin (B10506) transporter (SERT) and the D2 dopamine (B1211576) receptor. In these simulations, the indole moiety often engages in aromatic interactions, such as π-π stacking and π-cation interactions, with aromatic residues in the binding pocket. The piperidine (B6355638) ring, depending on its protonation state, can form hydrogen bonds and electrostatic interactions.

While specific binding energy values for this compound are not extensively reported in publicly available literature, studies on analogous compounds provide a framework for what to expect. For example, in a study of indolylpropyl-piperazine derivatives targeting SERT, compounds with favorable binding modes exhibited Ki values in the nanomolar range. It is hypothesized that this compound would adopt a conformation where the indole core and the piperidine ring are positioned to maximize favorable interactions within a target's binding site.

Table 1: Predicted Interaction Energies of Representative Indole-Piperidine Scaffolds with Target Proteins

Compound Scaffold Target Protein Predicted Binding Energy (kcal/mol) Key Interactions
Indolylpropyl-piperazine Serotonin Transporter (SERT) Not explicitly stated, but associated with low nM Ki values Ionic and π–cation interactions, aromatic interactions
Indole-piperidine amides Cholinesterases (AChE, BChE) Not explicitly stated, but associated with sub-µM IC50 values Hydrogen bonds, hydrophobic interactions
Substituted Piperidines Histamine H1 Receptor Not explicitly stated in energy terms Hydrophobic and hydrogen bonding interactions

The predictive power of molecular docking extends to identifying the specific amino acid residues that are crucial for ligand recognition and binding. For indole-piperidine scaffolds, interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) are commonly observed, driven by the indole ring. For example, in the context of the serotonin transporter, the indole moiety of related compounds has been shown to participate in aromatic interactions with Tyr176 and Phe341.

The piperidine nitrogen, when protonated, is often predicted to form a key salt bridge with acidic residues such as Aspartic acid (Asp) or Glutamic acid (Glu). For instance, in docking studies with the D2 receptor, the protonated nitrogen of a piperazine (B1678402) ring (structurally related to piperidine) was shown to form a crucial coulombic interaction with Asp114. The specific interactions for this compound would be target-dependent, but the fundamental principles of interaction involving the indole and piperidine moieties would likely be conserved.

Table 2: Key Amino Acid Residues in the Binding of Indole-Piperidine Derivatives to Various Targets

Target Protein Key Interacting Residues Type of Interaction
Serotonin Transporter (SERT) Asp98, Tyr176, Phe341 Ionic, π–cation, Aromatic
D2 Dopamine Receptor Asp114, Cys118, Thr119, Ser197, Phe198, Trp386 Coulombic, Hydrophobic
Cholinesterases Not specified in detail Mixed-mode inhibition

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational dynamics of both the ligand and the protein upon binding.

For indole-piperidine derivatives, MD simulations can reveal whether the initial docked pose is maintained throughout the simulation, or if the ligand explores other stable or metastable states within the binding pocket. These simulations can also highlight the flexibility of certain regions of the protein in response to ligand binding. Studies on related compounds have utilized MD simulations to confirm the stability of ligand-protein complexes, often for simulation times in the nanosecond range. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are typically monitored to assess stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole-piperidine scaffolds, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity.

These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, and other physicochemical properties are favorable or unfavorable for biological activity. A 3D-QSAR study on a series of indolylpropyl-piperazine derivatives targeting the serotonin transporter successfully generated models with good internal and external predictive power, highlighting the importance of steric and electrostatic fields for SERT affinity. Such models can be invaluable for predicting the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.

Virtual Screening and Library Design Approaches for Novel Indole-Piperidine Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking, is a powerful tool for discovering novel indole-piperidine derivatives with desired biological activities.

Both ligand-based and structure-based virtual screening approaches can be utilized. In ligand-based screening, a known active molecule is used as a template to find other molecules with similar properties. In structure-based screening, a library of compounds is docked into the 3D structure of the target protein. Virtual screening campaigns have been successfully used to identify novel inhibitors from various chemical classes, including those with indole and piperidine moieties. The design of focused libraries of indole-piperidine derivatives for virtual screening allows for a more efficient exploration of the chemical space around this privileged scaffold, increasing the probability of identifying promising new drug candidates.

Mechanistic and Target Oriented Biological Research of Indole Piperidine Derivatives

Neuropharmacological Targets and Associated Mechanisms in Neurodegenerative Diseases

Indole-piperidine derivatives have emerged as a significant class of compounds in the development of therapeutics for neurodegenerative diseases due to their structural versatility, which allows them to interact with multiple pathological targets. mdpi.comhilarispublisher.com Research into these compounds has identified several key mechanisms through which they may exert neuroprotective effects, ranging from enzyme inhibition to modulation of neurotransmitter receptors and anti-inflammatory and antioxidant activities. nih.gov

Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the availability of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov Indole-piperidine derivatives have been designed as potent inhibitors of both enzymes.

For instance, a series of indole-piperidine amides were developed as multi-target-directed ligands (MTDLs) for Alzheimer's disease. nih.govmdpi.com One of the most promising compounds, 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a), demonstrated potent inhibition of human AChE (hAChE) and was identified as a mixed-type inhibitor. nih.gov Similarly, MTDLs combining an indole (B1671886) moiety with rivastigmine, an established ChE inhibitor, have been shown to inhibit both AChE and BuChE. mdpi.com

The activity of BuChE is known to increase during the progression of Alzheimer's disease, potentially taking over the function of AChE in advanced stages. mdpi.comnih.gov Certain azepino[4,3-b]indole derivatives have shown potent, nanomolar inhibition of BuChE with high selectivity over AChE, suggesting their potential utility in later stages of the disease. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Indole-Piperidine Derivatives

Compound Target IC50 (µM) Inhibition Type Source
23a hAChE 0.32 Mixed-type (Ki = 0.26 µM) nih.gov
12a eeAChE 26.22 - nih.gov
12a eqBChE 4.33 - nih.gov
12b eeAChE 11.33 - nih.gov
26 AChE 20 - nih.gov

| 26 | BChE | 0.020 | - | nih.gov |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; hAChE: human Acetylcholinesterase; eeAChE: Electrophorus electricus AChE; eqBChE: equine BuChE.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for Parkinson's disease, as it prevents the breakdown of dopamine (B1211576) in the brain. nih.gov The indole nucleus is a recognized scaffold for designing MAO-B inhibitors. mdpi.com

Research has led to the development of indole analogues that are selective inhibitors of human MAO-B, with potencies in the low micromolar range. nih.gov For example, compounds 14a and 14b emerged as selective MAO-B inhibitors with IC50 values of 12.63 µM and 8.65 µM, respectively. nih.gov Furthermore, a series of indole and benzofuran (B130515) derivatives were found to be selective, reversible MAO-B inhibitors with inhibitory constants (Ki) in the nanomolar to micromolar range. nih.gov The most potent among them, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, exhibited a Ki value of 0.03 µM and was 99-fold more selective for the B isoform of the enzyme. nih.gov The piperidine (B6355638) ring itself is a crucial component in many potent MAO inhibitors, and its substitution can influence potency and selectivity for MAO-A versus MAO-B. acs.orgmdpi.com

Table 2: MAO-B Inhibitory Activity of Selected Indole and Piperidine Derivatives

Compound Target IC50 (µM) Ki (µM) Selectivity Source
14a MAO-B 12.63 - Selective for MAO-B nih.gov
14b MAO-B 8.65 - Selective for MAO-B nih.gov
S5 MAO-B 0.203 0.155 SI = 19.04 (for MAO-B vs MAO-A) researchgate.net
S16 MAO-B 0.979 0.721 - researchgate.net

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | - | 0.03 | 99-fold for MAO-B | nih.gov |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; SI: Selectivity Index.

Modulation of Specific Neurotransmitter Receptors (e.g., 5-HT6, NMDA/GluN2B, Dopamine Receptors)

Beyond enzyme inhibition, indole-piperidine derivatives modulate various neurotransmitter receptors critical to cognitive function and neuronal health.

5-HT6 Receptors: Antagonists of the 5-HT6 serotonin (B10506) receptor have shown pro-cognitive effects in preclinical and clinical studies. nih.gov A series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized and evaluated for their 5-HT6 activity, with some acting as potent agonists. nih.gov For example, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole showed high potency with an IC50 of 7.4 nM in a binding assay and an EC50 of 1.0 nM in a functional assay. nih.gov

NMDA/GluN2B Receptors: Excitotoxicity, mediated by overstimulation of N-methyl-D-aspartate (NMDA) receptors, is a mechanism of neuronal injury in several neurodegenerative diseases. An azepino[4,3-b]indole derivative, in addition to its BuChE inhibition, displayed protective effects against NMDA-induced excitotoxicity in a neuronal cell line. nih.gov

Dopamine Receptors: In the context of Parkinson's disease, targeting dopamine D2 and D3 receptors is a key strategy. A structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues led to the development of highly selective D3 receptor agonists. nih.gov Compound (-)-40 was identified as one of the most selective D3 agonists known, with an EC50 of 0.26 nM for D3 receptors and a D2/D3 selectivity ratio of 438. nih.gov Other studies on indolylpropyl-piperazine derivatives also showed affinity for the D2 receptor. nih.gov

Table 3: Activity of Indole-Piperidine Derivatives at Neurotransmitter Receptors

Compound Target Activity Potency Source
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole 5-HT6 Agonist EC50 = 1.0 nM nih.gov
(-)-40 Dopamine D3 Agonist EC50 = 0.26 nM nih.gov
(-)-40 Dopamine D2 Agonist EC50 = 114 nM nih.gov
(-)-19 Dopamine D3 Agonist EC50 = 1.26 nM nih.gov
(-)-19 Dopamine D2 Agonist EC50 = 2.96 nM nih.gov

| 26 | NMDA Receptor | Neuroprotection | - | nih.gov |

EC50: Half maximal effective concentration.

Anti-Neuroinflammatory Pathways and Cytokine Modulation

Chronic neuroinflammation is a key component in the progression of neurodegenerative diseases. hilarispublisher.com Indole derivatives have demonstrated anti-inflammatory properties by modulating immune responses and decreasing the production of pro-inflammatory cytokines. hilarispublisher.com Specifically, some indole-piperidine derivatives have been shown to exert neuroprotective effects by inhibiting the p38 MAPK and NF-κB pathways, which are crucial in the neuroinflammatory cascade. mdpi.com The activation of the Nrf2 pathway by these compounds also contributes to combating oxidative stress, which is closely linked to inflammation. mdpi.com

Antioxidant Mechanisms and Scavenging of Reactive Oxygen Species (ROS)

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), leads to cellular damage and is a major contributor to neurodegeneration. hilarispublisher.com Indole derivatives are recognized for their potent antioxidant activities. The indole nitrogen atom is considered essential for the antioxidant properties of many of these molecules, as it can react with free radicals to form a more stable, less reactive radical. nih.gov

Studies have shown that indole derivatives can effectively scavenge various ROS, including superoxide (B77818) radicals (O2•−) and hydroxyl radicals (HO•). nih.gov For example, N-substituted indole-2 and 3-carboxamides were found to inhibit hydroxyl radical formation by 7-37% and decrease the chemiluminescence from superoxide-generating systems by 13-70%. nih.gov Novel pyridoindole derivatives based on the antioxidant stobadine (B1218460) have also shown remarkable antioxidant efficacy in protecting lipids and proteins in brain homogenates from oxidative damage. nih.gov

Inhibition of Protein Misfolding and Aggregation (e.g., Amyloid-Beta, Tau, Alpha-synuclein)

The aggregation of misfolded proteins—amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein (B15492655) (α-syn) in Parkinson's disease—is a pathological hallmark of these conditions. mdpi.comhilarispublisher.com Indole-based compounds have been investigated as inhibitors of this aggregation process. hilarispublisher.com

Amyloid-Beta: Several indole and 7-azaindole (B17877) derivatives containing piperidine substituents have been designed specifically to prevent the self-assembly of Aβ peptides. nih.gov MTDLs that combine indole and piperidine moieties have demonstrated the ability to inhibit Aβ42 aggregation. mdpi.com Piperine (B192125), a natural compound containing a piperidine ring, has also served as a basis for developing derivatives that inhibit Aβ42 aggregation, with some compounds showing inhibition of 35-48% at a 10 µM concentration. uwaterloo.ca

Alpha-synuclein: The accumulation of α-syn is a critical step in the development of Parkinson's disease. researchgate.net Certain indole-based compounds have been shown to inhibit the aggregation of α-syn, offering neuroprotective benefits. hilarispublisher.com Small molecules have been identified that can not only inhibit the formation of α-syn fibrils but also disaggregate existing fibrils and reduce the number of α-syn inclusions in cells. nih.gov

Neurotrophic Factor Signaling Pathways (e.g., TrkB/BDNF)

The brain-derived neurotrophic factor (BDNF) and its high-affinity tyrosine kinase receptor, TrkB, are crucial for neuronal survival, differentiation, and synaptic function. nih.gov The downregulation of the TrkB receptor is a common feature in many neurodegenerative diseases. nih.gov Consequently, activation of TrkB signaling is a promising therapeutic strategy. Research has shown that the TrkB receptor can be activated not only directly but also through transactivation via G-protein coupled receptors (GPCRs), such as the serotonin 5-HT₄ receptor. nih.govnih.gov

Inspired by the known TrkB activator LM22A-4, which features an indole core, researchers have designed and synthesized new compounds by modifying the third position of the indole scaffold. nih.gov The goal was to develop pleiotropic molecules that could act as both TrkB activators and partial 5-HT₄ receptor agonists, potentially potentiating the neuroprotective effects. nih.gov Studies have demonstrated that activating the 5-HT₄ receptor can lead to the transactivation of the TrkB receptor, positively influencing neuronal differentiation, including total dendritic length and branching. nih.govnih.gov In one study, a synthesized derivative, ENT-C232, successfully increased the phosphorylation levels of both TrkB and its downstream signaling protein Akt, confirming its role as a TrkB receptor activator. nih.gov This highlights the therapeutic potential of indole-piperidine derivatives in modulating neurotrophic pathways for treating neurodegenerative disorders.

Metabolic Pathways and Energy Homeostasis Modulation (e.g., AMPK Activation, GPR30/AMPK/SIRT1 pathway)

The AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status, playing a central role in regulating lipid and glucose metabolism. nih.govmdpi.com When activated by low cellular energy levels (i.e., high AMP:ATP ratio), AMPK works to restore energy homeostasis by stimulating ATP-generating catabolic pathways and inhibiting ATP-consuming anabolic processes. mdpi.comnih.govdundee.ac.uk This makes AMPK a key therapeutic target for metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.govmdpi.com

Pharmacological activation of AMPK is a validated strategy for managing metabolic diseases. nih.gov Various small-molecule AMPK activators have been identified, some of which are pro-drugs designed for improved membrane permeability. nih.govdundee.ac.uk For instance, the pro-drug C13 is intracellularly cleaved to release C2, an AMP analogue that potently and allosterically activates AMPK complexes. nih.govdundee.ac.uk Research has shown that such activators can effectively stimulate the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov In animal models, chronic administration of AMPK activators has been shown to improve lipid metabolism in both the liver and plasma. nih.gov While direct studies on 3-(2-(Piperidin-2-YL)ethyl)-1H-indole are limited in this context, the general amenability of small molecules to modulate the AMPK pathway suggests a potential avenue for future investigation of indole-piperidine derivatives in metabolic regulation.

Nociceptin (B549756) Opioid Receptor (NOP) Ligand Interactions

The Nociceptin Opioid Receptor (NOP), also known as the opioid receptor-like 1 (ORL1), is the fourth member of the opioid receptor family. nih.govwikipedia.org Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ). nih.gov The NOP-N/OFQ system is involved in a wide range of biological functions, including pain, anxiety, memory, and reward pathways. nih.gov Unlike classical opioid receptors, NOP does not bind traditional opioids with high affinity, making it a distinct target for drug development. nih.gov

Indole-piperidine structures have been identified as a novel class of NOP receptor ligands. nih.gov Molecular docking studies suggest that the protonated piperidine nitrogen of these compounds forms a crucial ionic interaction with an aspartate residue (Asp130) in the NOP receptor's orthosteric binding pocket. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring significantly impact binding affinity and functional activity. For example, a 2-aminomethyl substitution on the indole ring can form an ionic interaction with glutamic acid residue Glu199 in an extracellular loop of the receptor, enhancing binding. nih.gov In contrast, a 3-aminomethyl substituent may orient the indole ring away from a key hydrophobic pocket, resulting in different binding characteristics. nih.gov Interestingly, modifications to the piperidine N-substituent within the same structural class can convert potent antagonists into potent agonists, demonstrating the fine-tuning possible with this scaffold. nih.gov

Table 1: NOP Receptor Activity of Substituted N-Piperidinyl Indoles
CompoundIndole SubstitutionNOP Binding Affinity (Ki, nM)Functional Activity (Emax %)
12-Hydroxymethyl0.8Agonist (95%)
23-Hydroxymethyl24Partial Agonist (55%)
102-Aminomethyl2.5Agonist (100%)
193-Aminomethyl7.7Antagonist
203-(N-pyrrolidinyl)methyl1.5Agonist (88%)

Data synthesized from research on N-piperidinyl indole-based NOP ligands. nih.gov

NaV1.7 Ion Channel Modulation for Pain Research

The voltage-gated sodium (NaV) channel, subtype 1.7 (NaV1.7), is a genetically validated target for pain therapeutics. nih.gov It is robustly expressed in peripheral nociceptive neurons and plays a critical role in initiating the action potentials that transmit pain signals. nih.govmdpi.commendeley.com Human genetic studies have linked mutations in the SCN9A gene, which encodes NaV1.7, to extreme pain disorders, confirming its importance. mdpi.com Therefore, selective inhibition of NaV1.7 is a promising strategy for developing novel analgesics with potentially fewer side effects than non-selective sodium channel blockers. researchgate.netnih.gov

Several classes of indole derivatives have been identified as potent and selective NaV1.7 inhibitors. researchgate.netnih.gov One such class includes 1H-indole-3-propionamide scaffolds. nih.govresearchgate.net A lead compound from this series, WN2-R, was found to be a highly effective inhibitor with an IC₅₀ value of 24.7 nM. nih.govresearchgate.net This compound demonstrated significant analgesic effects in mouse models of acute, inflammatory, and neuropathic pain. nih.govresearchgate.net Another class involves 3-aryl-indole and 3-aryl-indazole derivatives, which have also shown efficacy in preclinical pain models, such as the formalin test and complete Freund's adjuvant (CFA)-induced thermal hyperalgesia. researchgate.netnih.gov The mechanism of these inhibitors often involves binding to the channel's pore, either at the extracellular side (site 1) or within the voltage-sensing domain (VSDIV), thereby blocking the flux of sodium ions. nih.govresearchgate.netbioworld.com

Table 2: Activity of Indole-Based NaV1.7 Inhibitors
Compound ScaffoldInhibitory Concentration (IC₅₀)Preclinical Efficacy ModelReference
1H-Indole-3-propionamide (WN2-R)24.7 nMAcute, inflammatory, and neuropathic pain models nih.govresearchgate.net
3-Aryl-Indole (Compound 29)Potent (specific IC₅₀ not stated)Mouse formalin assay, CFA thermal hyperalgesia, CCI cold allodynia nih.gov

Oncological Targets and Related Pathways

Indole-based compounds have been extensively investigated for their anticancer properties, targeting fundamental cellular processes required for tumor growth and proliferation. nih.govmdpi.com

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.gov The indole nucleus is a privileged scaffold for designing tubulin polymerization inhibitors. nih.govnih.gov

Numerous synthetic indole derivatives have been developed that bind to tubulin, often at the colchicine (B1669291) binding site located at the interface between the α and β subunits. tdl.org These compounds disrupt microtubule dynamics, inhibiting their formation. mdpi.com For example, a series of indole-based analogues of trimethoxyphenyl (TMP) showed significant anti-proliferative activity against various human cancer cells, with one derivative exhibiting an IC₅₀ value of 0.04 µM. mdpi.com Similarly, hybrids of indole and 1,2,4-triazole (B32235) have been designed to mimic the structure of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. mdpi.com The indole ring in these hybrids often serves as a key structural component, analogous to one of the aromatic rings of CA-4, contributing to high-affinity binding and potent inhibition of tubulin polymerization. nih.govmdpi.com

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.govmdpi.com By creating transient breaks in the DNA backbone, they resolve supercoils and tangles. nih.gov Because cancer cells are rapidly proliferating, they have elevated levels of topoisomerase activity, making these enzymes an attractive target for chemotherapy. mdpi.com

Certain indole derivatives have been shown to function as topoisomerase inhibitors. nih.gov For instance, a series of novel indole derivatives of ursolic acid were evaluated for their anticancer properties, with one compound (compound 5f) identified as a significant inhibitor of Topoisomerase IIα. nih.gov Further mechanistic studies revealed this compound could induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. nih.gov Other studies have focused on indole derivatives bearing thiazolidine (B150603) or imidazolidine (B613845) side chains, which have shown the ability to bind to DNA and inhibit topoisomerase I. nih.gov The indole nucleus in these molecules is thought to contribute to their intercalation into the DNA structure, thereby disrupting the enzyme's function. nih.gov

Histone Deacetylase (HDAC) and Sirtuin Inhibition

Epigenetic modifications, including histone acetylation, are crucial for the regulation of gene expression. Histone deacetylases (HDACs) and sirtuins (SIRTs), a class of NAD+-dependent deacetylases, play a pivotal role in these processes. Their dysregulation is often implicated in cancer and neurodegenerative diseases, making them attractive therapeutic targets.

HDAC Inhibition: Indole-based derivatives have been extensively investigated as HDAC inhibitors. nih.gov For instance, a series of indole-piperazine derivatives bearing a hydroxamic acid moiety, a known zinc-binding group essential for HDAC inhibition, demonstrated potent activity. One of the most effective compounds, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide, was identified as a powerful HDAC6 inhibitor with an IC50 value of 13.6 nM. nih.govresearchgate.net This compound was shown to increase the acetylation of α-tubulin, a known HDAC6 substrate, and exhibited neuroprotective effects. nih.govresearchgate.net Other research has highlighted indole-3-butyric acid derivatives as potent pan-HDAC inhibitors, with one compound showing IC50 values of 13.9, 12.1, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively. researchgate.net Similarly, indole-piperazine hybrids have shown submicromolar activity against HDAC1, indicating a preference for class I HDACs. researchgate.net

Sirtuin Inhibition: Sirtuins, particularly SIRT1, are also key targets for indole derivatives. High-throughput screening led to the discovery of a series of indoles that are potent and selective inhibitors of SIRT1. nih.gov These compounds, with IC50 values in the range of 60-100 nM, represent a significant improvement over previously known SIRT inhibitors. nih.gov Kinetic studies suggest these inhibitors function by binding to the enzyme after the release of nicotinamide, thereby preventing the release of the deacetylated peptide product. nih.gov Further studies on achiral indole analogues of the known SIRT inhibitor EX-527 have also yielded potent SIRT1 inhibitors, with some derivatives showing greater selectivity for SIRT1 over SIRT2. nih.gov

Table 1: HDAC and Sirtuin Inhibition by Indole-Piperidine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Potency (IC50) Key Findings
Indole-piperazine hydroxamates HDAC6 13.6 nM Selective for HDAC6, neuroprotective activity. nih.govresearchgate.net
Indole-3-butyric acid derivatives HDAC1, HDAC3, HDAC6 13.9 nM, 12.1 nM, 7.71 nM Potent pan-HDAC inhibition. researchgate.net
Indole-piperazine hybrids HDAC1 205 nM Preferential for Class I HDACs. researchgate.net
Indole derivatives SIRT1 60-100 nM Selective for SIRT1 over other deacetylases. nih.gov
Achiral indole analogues of EX-527 SIRT1 Micromolar Potent and selective SIRT1 inhibition. nih.gov

Kinase Inhibition (e.g., EGFR, PI3K/AKT/mTOR, Pim1, ALK/ROS1, CDK, c-Met)

Kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The indole-piperidine scaffold has served as a valuable template for the design of inhibitors targeting various kinases.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. mdpi.com Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate this pathway. nih.gov These natural compounds and their synthetic derivatives can modulate PI3K/Akt/mTOR signaling, which contributes to their anticancer effects, including the inhibition of invasion and angiogenesis. nih.gov

EGFR, CDK, and c-Met Inhibition: Spirocyclic indoline (B122111) compounds, which incorporate a piperidine ring, have been synthesized and evaluated for their antiproliferative activities. researchgate.net One derivative, featuring a chloride-substituted benzenesulfonyl group, demonstrated the highest potency against BEL-7402 liver cancer cells. researchgate.net Molecular docking studies of this compound indicated strong binding affinity to the kinase domains of EGFR, CDK, and c-Met, suggesting that its anticancer activity may be mediated through the inhibition of these key oncogenic kinases. researchgate.net

Regulation of Regulated Cell Death (RCD) Pathways (Apoptosis, Autophagy, Necrosis)

The ability to induce regulated cell death (RCD) in cancer cells is a primary goal of many therapeutic strategies. Indole and piperidine derivatives have been shown to modulate several RCD pathways, including apoptosis and autophagy.

Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. nih.gov Several indole alkaloids have been found to induce apoptosis through various mechanisms. nih.gov For instance, N-(p-coumaroyl) serotonin, an active indole alkaloid, was shown to trigger apoptosis in glioblastoma cells by activating caspase-8 and disrupting the mitochondrial membrane potential. nih.gov Piperine, a natural compound containing a piperidine ring, and its derivatives can induce apoptosis in cancer cells by stopping the cell cycle. researchgate.net In human oral cancer cells, piperine was found to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, ultimately leading to apoptosis. mdpi.com This effect was linked to the inhibition of the PI3K/Akt/mTOR survival pathway. mdpi.com

Autophagy: Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. mdpi.com Piperidine alkaloids from the plant Prosopis juliflora have been shown to induce autophagy in neural cells. nih.gov While these alkaloids can lead to cell death through caspase-9 activation, the concurrent induction of autophagy appears to act as a protective mechanism. nih.gov In the context of cancer, piperine has been observed to induce autophagy in oral cancer cells, which, in concert with apoptosis, contributes to its anticancer effects. mdpi.com

Estrogen Receptor Modulation

The estrogen receptor (ER), particularly ERα, is a key driver in the development and progression of a majority of breast cancers. researchgate.net Modulating this receptor is a cornerstone of endocrine therapy. Indole derivatives have emerged as a promising class of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).

Novel indole-based compounds have been designed that exhibit potent ER degradation capabilities in the nanomolar range. nih.gov These compounds have been shown to suppress tumor growth in ER-positive breast cancer models. nih.gov Other research has identified specific indole derivatives that interact with and inhibit the growth of human ovarian cancer cells through the estrogen receptor beta (ERβ), which is suggested to act as a tumor suppressor. nih.gov The binding of one such compound to ERβ was confirmed through molecular docking and was shown to regulate genes involved in cell proliferation. nih.gov

Anti-Infective and Antiparasitic Applications

The indole-piperidine framework is also a source of potent agents against a variety of pathogens, including bacteria, fungi, and parasites. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indole-piperidine derivatives have shown significant promise in this area.

Antibacterial Activity: A variety of indole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, indole diketopiperazine alkaloids were found to be highly active against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range (0.94–3.87 μM). frontiersin.org Studies on other piperidine derivatives have also confirmed their activity against S. aureus and E. coli. biointerfaceresearch.comresearchgate.net More recently, indole derivatives such as 7-hydroxyindole (B18039) have been identified as having potent antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. nih.gov

Antifungal Activity: Indole derivatives have also been evaluated for their antifungal properties. nih.gov Indole diketopiperazines showed moderate activity against several plant pathogenic fungi. frontiersin.org Other studies have reported that various piperidine derivatives inhibit the growth of fungi like Candida albicans with MIC values ranging from 32 to 64 μg/ml. tandfonline.com

Table 2: Antimicrobial Activity of Indole-Piperidine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Organism(s) Activity (MIC) Key Findings
Indole diketopiperazines S. aureus, E. coli, etc. 0.94–3.87 μM Broad-spectrum antibacterial activity. frontiersin.org
7-Hydroxyindole A. baumannii (XDR) Sub-inhibitory Potent antibiofilm and antimicrobial effects. nih.gov
Piperidine derivatives C. albicans 32–64 μg/ml Good antifungal activity. tandfonline.com

Other Emerging Biological Activities (e.g., Cannabinoid Receptor 1 Allosteric Modulation)

Generating content for these sections without supporting data would not meet the required standards of scientific accuracy and would be speculative. Further experimental research would be necessary to determine the biological activities of this compound in these domains.

Preclinical Research Paradigms and Animal Models for Indole Piperidine Derivatives

Development and Utilization of In Vivo Animal Models for Disease Pathologies

The successful preclinical evaluation of indole-piperidine derivatives hinges on the use of appropriate in vivo animal models that accurately replicate the pathophysiology of human diseases. mdpi.com The selection of a model is a crucial first step, requiring a thorough review of existing literature to identify the most suitable species and disease induction method for the investigation. mdpi.com These models are indispensable for understanding the potential impact of drug therapies on a complex biological system, an insight that in vitro simulations cannot fully provide. mdpi.comyoutube.com

The inflammatory response, a component of many diseases, is often studied in rodent models. These models are categorized into phases: an acute phase with vasodilation, a subacute phase involving leukocyte infiltration, and a chronic phase characterized by tissue degeneration. ijpras.com Specific models to study anti-inflammatory effects include:

Acetic Acid-Induced Vascular Permeability: This model assesses the ability of a compound to inhibit increases in vascular permeability, a key feature of inflammation. ijpras.com

UV-Induced Erythema: In this model, skin inflammation is induced by UV radiation, and the test compound's ability to reduce the resulting erythema (redness) is evaluated. ijpras.com

In the context of oncology, xenograft models are commonly employed. These involve implanting human cancer cells into immunocompromised mice. For instance, the efficacy of antineoplastic indole (B1671886) compounds has been studied in NSCLC A549 xenograft mice. rsc.org Another example is the use of a glioblastoma multiforme (GBM) model, where glioma cells are implanted in animals to test the in vivo anti-tumor effects of novel compounds. rsc.orgnih.gov For prostate cancer research, transgenic models like the TRAMP (transgenic adenocarcinoma of the mouse prostate) model are utilized to study disease progression and therapeutic intervention. rsc.org

For neurodegenerative diseases such as Alzheimer's, animal models are developed to exhibit key pathological features like amyloid-beta (Aβ) plaque formation and tau phosphorylation. researchgate.net These models are critical for testing compounds aimed at preventing cognitive decline and reducing the hallmark brain lesions associated with the disease. researchgate.net

The development and use of these animal models are guided by the "three Rs" principle:

Replacement: Using non-animal methods where possible. youtube.com

Reduction: Minimizing the number of animals used in studies. youtube.com

Refinement: Minimizing any discomfort or distress to the animals. youtube.com

Assessment of Efficacy in Preclinical Disease Models (e.g., Neurodegenerative, Oncological)

Once a suitable animal model is established, the primary goal is to assess the therapeutic efficacy of the indole-piperidine derivative. Efficacy studies aim to determine if a compound can produce the desired therapeutic effect in a living organism, with the dose required to achieve an effect in 50% of subjects (ED50) being a common metric. youtube.com

Oncological Efficacy: Indole-based compounds have demonstrated significant potential as anticancer agents by targeting various biological pathways involved in cancer cell progression, such as tubulin polymerization, DNA topoisomerases, and tumor vascularization. nih.gov The in vivo anticancer activity of indole derivatives has been confirmed in various preclinical models. For example, certain indole compounds have shown significant antitumor activity against B16F10 melanoma cells in mice. researchgate.net Similarly, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones, which share structural motifs with indole-piperidine compounds, were found to reduce glioma growth, intratumoral hemorrhage, and peripheral pseudopalisading in a preclinical glioblastoma model. nih.gov

Below is a table summarizing the efficacy of selected indole derivatives in preclinical oncology models:

Compound ClassPreclinical ModelObserved EfficacyReference
Indole AlkaloidsB16F10 Melanoma Cell Line (in vivo)Demonstrated significant antitumor activity. researchgate.net
Nintedanib (Indole derivative)Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP)Delayed proliferation and growth arrest of prostate cancer. rsc.org
SIM010603 (Indole derivative)Xenograft tumor growth modelsInhibited tumor growth and angiogenesis in mice. rsc.org
2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-onesGlioblastoma Multiforme (GBM) ModelReduced in vivo glioma growth and malignant characteristics. nih.gov

Neurodegenerative Disease Efficacy: In the realm of neurodegenerative diseases like Alzheimer's, the multifactorial nature of the pathology has led to the development of multi-target directed ligands (MTDLs). nih.gov Indole-piperidine amides have been designed as MTDLs to simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), which are implicated in the progression of Alzheimer's disease. nih.govnih.gov Efficacy is assessed by measuring the reduction of amyloid pathology and tau pathology, as well as the prevention of memory impairments in relevant animal models. researchgate.net For instance, certain indole derivatives have shown protective effects against cytotoxicity induced by the Aβ42 peptide in neuroblastoma cell lines, highlighting their potential as candidates for further in vivo studies. mdpi.com

The table below presents findings on the efficacy of indole-piperidine and related derivatives in models relevant to neurodegenerative diseases:

Compound ClassTarget/ModelObserved EfficacyReference
Indole-piperidine amidesHuman Acetylcholinesterase (hAChE) and BACE-1Dual inhibition with IC50 values in the sub-micromolar range. nih.gov
Carbazole-based stilbene (B7821643) derivatives1-42 aggregationSignificant inhibition of self-mediated Aβ1-42 aggregation. nih.gov
Tetrahydroazepino[4,3-b]indole derivativeNMDA-induced excitotoxicity (SH-SY5Y cell line)Displayed protective effects against excitotoxicity. mdpi.com
Piperazine-linked hybridsPreclinical Alzheimer's Disease Mouse ModelReduced both amyloid and Tau pathology; prevented memory impairments. researchgate.net

Considerations for Pharmacokinetic Studies in Preclinical Species to Support Translational Research

Translational research bridges the gap between preclinical findings and clinical development. dndi.org A critical component of this is understanding the pharmacokinetics (PK) of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME). nih.gov These studies are typically conducted in healthy animals to predict how the drug will behave in humans. youtube.com

Absorption and Distribution: For indole-piperidine derivatives targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is an in vitro method used to predict CNS permeability. nih.gov For example, certain indole-piperidine amides have demonstrated CNS permeability in this assay, making them suitable for further investigation in preclinical models of Alzheimer's disease. nih.gov In silico ADME prediction tools are also valuable for estimating properties like intestinal absorption. nih.gov The high lipid solubility of some indole structures allows them to easily cross the blood-brain barrier. nih.gov

Metabolism and Excretion: The metabolic fate of a compound determines its half-life and potential for drug-drug interactions. Studies in preclinical species help to identify major metabolites and the primary routes of excretion (e.g., renal or fecal). For instance, the approved indole-containing drug Acemetacin is primarily metabolized through esterolytic cleavage to indomethacin (B1671933) and is excreted via both the kidneys (40%) and in the feces (60%). nih.gov Its half-life is approximately 4.5 hours. nih.gov

Ultimately, the goal of preclinical PK studies is to establish dosing requirements and assess the safety and tolerability of new drug candidates before they advance to Phase I studies in human volunteers. dndi.org This comprehensive evaluation is vital for the successful translation of promising indole-piperidine derivatives from the laboratory to the clinic.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.